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molecular formula C18H11Br B8694499 3-Bromochrysene

3-Bromochrysene

Cat. No. B8694499
M. Wt: 307.2 g/mol
InChI Key: IEUNYVHCXYEUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08968883B2

Procedure details

3-Bromochrysene was prepared from (1-napthylmethyl)triphenylphosphonium chloride and 4-bromobenzaldehyde using the procedure described in Example 1, part a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([CH2:12][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[Br:32][C:33]1[CH:40]=[CH:39][C:36]([CH:37]=O)=[CH:35][CH:34]=1>>[Br:32][C:33]1[CH:34]=[CH:35][C:36]2[CH:37]=[CH:12][C:2]3[C:3]([C:39]=2[CH:40]=1)=[CH:4][CH:5]=[C:6]1[C:11]=3[CH:10]=[CH:9][CH:8]=[CH:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC2=CC=CC=C12)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C=CC3=C4C=CC=CC4=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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